molecular formula C11H11F3O2 B2976911 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid CAS No. 2416236-93-4

4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid

Cat. No.: B2976911
CAS No.: 2416236-93-4
M. Wt: 232.202
InChI Key: NAADEMIOIIBNMB-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid (CAS: Not explicitly listed in evidence, synonyms include "4,4,4-Trifluoro-2-(o-tolyl)butanoic acid" ) is a fluorinated carboxylic acid characterized by a trifluoromethyl group at the C4 position, a methyl group at C3, and a phenyl substituent at C2. Its molecular formula is inferred as C₁₁H₁₁F₃O₂ based on structural analogs (e.g., C₁₁H₈F₆O₂ in and C₁₁H₁₁F₃O₃ in ). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-3-methyl-2-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(11(12,13)14)9(10(15)16)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAADEMIOIIBNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid typically involves the introduction of trifluoromethyl groups into the butanoic acid structure. One common method is the reaction of trifluoromethyl ketones with phenylacetic acid derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce methyl-substituted butanoic acids .

Scientific Research Applications

4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate the function of specific proteins and pathways .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility: this compound and its analogs are typically synthesized via Friedel-Crafts alkylation or fluorination of pre-formed carboxylic acids .
  • Biological Performance: Fluorinated phenylbutanoic acids show promise in targeting G-protein-coupled receptors (GPCRs) due to their structural mimicry of endogenous fatty acids .
  • Market Availability : Pricing varies significantly; for example, 25g of 2,3,4,5-tetrafluorobenzoic acid costs ¥15,000 , while specialized trifluoro derivatives (e.g., ) are pricier due to complex synthesis.

Biological Activity

4,4,4-Trifluoro-3-methyl-2-phenylbutanoic acid (TFPBA) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with biological membranes and molecular targets. This article reviews the biological activities of TFPBA, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

TFPBA is characterized by a trifluoromethyl group attached to a butanoic acid backbone with a phenyl ring. Its molecular formula is C13H14F3O2C_{13}H_{14}F_3O_2. The structural features contribute significantly to its biological activity, particularly in enzyme inhibition and modulation of metabolic pathways.

The primary mechanism of action for TFPBA involves its inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in glucose metabolism and incretin hormone regulation. By inhibiting DPP-IV, TFPBA can enhance insulin secretion and improve glycemic control, making it a candidate for diabetes management therapies.

Table 1: Comparison of TFPBA with Related Compounds

Compound NameStructure CharacteristicsUnique Features
This compound Trifluoromethyl group + phenyl ringPotent DPP-IV inhibitor; lipophilic
3-Amino-4-fluorobutanoic AcidFluorine at beta position; lacks trifluoromethyl groupLess potent DPP-IV inhibition compared to TFPBA
PhenylalanineAromatic side chain; no trifluoromethyl groupEssential amino acid; involved in protein synthesis

Biological Activities

Research indicates that TFPBA exhibits several notable biological activities:

  • DPP-IV Inhibition : TFPBA has been shown to effectively inhibit DPP-IV, leading to increased insulin levels and improved glycemic control in various animal models .
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect against oxidative stress-related conditions.
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that TFPBA may modulate inflammatory pathways; however, further research is needed to elucidate these mechanisms.

Case Studies

A study exploring the effects of TFPBA on diabetic models demonstrated significant improvements in glycemic control when administered over a specified duration. The results indicated that TFPBA administration led to a marked reduction in blood glucose levels compared to controls .

Another investigation focused on the compound's apoptotic effects in cancer cell lines. Treatment with TFPBA resulted in increased apoptosis as evidenced by PARP and caspase 3 cleavage assays, suggesting its potential utility in oncology .

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